N-Benzyl-9-(methoxymethyl)-9H-purin-6-amine
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Overview
Description
N-Benzyl-9-(methoxymethyl)-9H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-9-(methoxymethyl)-9H-purin-6-amine typically involves the modification of adenine at the N9 position. The process begins with the selection of adenine as the nucleobase foundation, which is then modified by introducing a benzyl group and a methoxymethyl group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pressure, and reaction time, followed by purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-9-(methoxymethyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Benzyl-9-(methoxymethyl)-9H-purin-6-oxide, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
N-Benzyl-9-(methoxymethyl)-9H-purin-6-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular processes and as a probe for studying nucleic acid interactions.
Medicine: Explored for its antiviral, anticancer, and neuroprotective properties. It may interfere with DNA and RNA processes, making it a candidate for targeting viral replication mechanisms or cancer cell proliferation.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of N-Benzyl-9-(methoxymethyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound may inhibit or modulate the activity of specific enzymes involved in cellular processes, leading to its observed biological effects. The pathways involved include DNA and RNA synthesis, cellular metabolism, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine: A synthetic adenine derivative with a unique tetrahydro-2H-pyran ring, known for its antiviral and anticancer properties.
6-Benzylamino-9-(2-tetrahydropyranyl)-9H-purine: Another adenine derivative used in plant cell culture and known for its growth-promoting effects.
Uniqueness
N-Benzyl-9-(methoxymethyl)-9H-purin-6-amine is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its methoxymethyl group enhances its solubility and bioavailability, making it a promising candidate for further research and development.
Properties
CAS No. |
2879-13-2 |
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Molecular Formula |
C14H15N5O |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
N-benzyl-9-(methoxymethyl)purin-6-amine |
InChI |
InChI=1S/C14H15N5O/c1-20-10-19-9-18-12-13(16-8-17-14(12)19)15-7-11-5-3-2-4-6-11/h2-6,8-9H,7,10H2,1H3,(H,15,16,17) |
InChI Key |
RMJWOOKGEDJXJY-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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